molecular formula C8H10N2O2 B8640590 Methyl 4-amino-5-methylnicotinate

Methyl 4-amino-5-methylnicotinate

Cat. No.: B8640590
M. Wt: 166.18 g/mol
InChI Key: TZRDFRWWEDFNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-5-methylnicotinate is a substituted nicotinic acid derivative characterized by a pyridine ring with amino (-NH₂), methyl (-CH₃), and ester (-COOCH₃) functional groups at positions 4, 5, and 2, respectively. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 4-amino-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-5-3-10-4-6(7(5)9)8(11)12-2/h3-4H,1-2H3,(H2,9,10)

InChI Key

TZRDFRWWEDFNNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-amino-5-methylnicotinate with three structurally related compounds, focusing on substituents, molecular properties, synthesis methods, and applications.

Table 1: Key Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions)
This compound Not specified C₈H₁₀N₂O₂ 166.18 -NH₂ (4), -CH₃ (5), -COOCH₃ (2)
Methyl 4-amino-6-chloro-5-fluoronicotinate 2621932-27-0 C₇H₆ClFN₂O₂ 204.59 -NH₂ (4), -Cl (6), -F (5), -COOCH₃ (2)
Methyl 4-amino-5-cyano-6-hydroxynicotinate 18664-94-3 C₈H₇N₃O₃ 193.16 -NH₂ (4), -CN (5), -OH (6), -COOCH₃ (2)
4-Amino-5-methoxynicotinonitrile Not specified C₇H₇N₃O 149.15 -NH₂ (4), -OCH₃ (5), -CN (2)

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: Halogenated derivatives exhibit higher binding affinity to biological targets (e.g., enzymes, receptors) due to enhanced electronegativity and van der Waals interactions. For instance, fluoro-substituted nicotinates are studied for their antitumor activity .
  • Safety Considerations: While specific safety data for this compound are scarce, related esters (e.g., methyl nicotinate) require stringent handling due to skin and eye irritation risks .
  • Market Trends: Discontinuation of this compound by suppliers like CymitQuimica highlights challenges in scaling up synthesis for industrial use, possibly due to complex purification steps or regulatory constraints .

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